D-Tryptophan D-Tryptophan D(+)-tryptophan is a white solid. (NTP, 1992)
Tryptophan is an alpha-amino acid that is alanine bearing an indol-3-yl substituent at position 3. It has a role as a Daphnia magna metabolite. It is an alpha-amino acid, an aminoalkylindole, a polar amino acid and an aromatic amino acid. It contains a 1H-indol-3-ylmethyl group. It is a conjugate base of a tryptophanium. It is a conjugate acid of a tryptophanate. It is a tautomer of a tryptophan zwitterion.
DL-Tryptophan is a natural product found in Smallanthus sonchifolius, Drosophila melanogaster, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 153-94-6
VCID: VC21537776
InChI: InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
SMILES: C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

D-Tryptophan

CAS No.: 153-94-6

VCID: VC21537776

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

D-Tryptophan - 153-94-6

Description

D-Tryptophan is a stereoisomer of the essential amino acid tryptophan, which is one of the 20 standard amino acids found in proteins. It is characterized by its indole functional group and is known for its role in various biological processes. Unlike L-tryptophan, which is commonly found in nature and essential for human nutrition, D-tryptophan is less prevalent in natural environments but has been found in certain peptides, such as those produced by marine organisms like cone snails .

Biological Functions and Research Findings

Recent studies have highlighted the antimicrobial and immunomodulatory effects of D-tryptophan. It has been shown to inhibit the growth of enteric pathogens and colitogenic pathobionts, offering potential protective effects against infections such as Citrobacter rodentium in mice . Additionally, D-tryptophan can modulate the gut microbiota, influencing the production of tryptophan metabolites that act as ligands for the aryl hydrocarbon receptor (AhR), which plays a crucial role in immune regulation .

D-tryptophan also exhibits antimicrobial properties against food-borne pathogens, though its effectiveness can vary depending on the specific strain . This compound is considered eco-friendly and safe for use in various applications.

Potential Applications

Given its antimicrobial and immunomodulatory properties, D-tryptophan could be explored for use in managing infections and modulating gut health. Its ability to influence tryptophan metabolism and AhR activation suggests potential applications in immunotherapy and the prevention of inflammatory diseases .

Application AreaDescription
Antimicrobial UseInhibits growth of enteric pathogens and food-borne pathogens.
ImmunomodulationInfluences gut microbiota and AhR activation to modulate immune responses.
Potential Therapeutic UseMay be used in managing infections and inflammatory diseases.
CAS No. 153-94-6
Product Name D-Tryptophan
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-amino-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)
Standard InChIKey QIVBCDIJIAJPQS-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Boiling Point 289.00 to 291.00 °C. @ 760.00 mm Hg
Melting Point 527 to 540 °F (NTP, 1992)
293 °C
Physical Description D(+)-tryptophan is a white solid. (NTP, 1992)
Beige powder; [Sigma-Aldrich MSDS]
Solid
Solubility 1 to 5 mg/mL at 75 °F (NTP, 1992)
Synonyms D-Tryptophan;153-94-6;D(+)-Tryptophan;(R)-Tryptophan;D-Trytophane;D-TRYPTOPHANE;(2R)-2-amino-3-(1H-indol-3-yl)propanoicacid;H-D-Trp-OH;H-D-Typ-OH;Tryptophan,D-;(+)-Tryptophan;D-Trp;D-(+)-Tryptophan;D-alpha-Amino-3-indolepropionicacid;(R)-(+)-2-Amino-3-(3-indolyl)propionicAcid;UNII-7NS97N9H1G;(R)-2-Amino-3-(3-indolyl)propionicacid;CHEMBL292303;CHEBI:16296;QIVBCDIJIAJPQS-SECBINFHSA-N;EINECS205-819-9;MFCD00005647;NSC97942;DTR;NCGC00093372-02
Reference Naylor et al. Identification of a chemical probe for NAADP by virtual screening Nature Chemical Biology, doi: 10.1038/nchembio.150, published online 22 February 2009 http://www.nature.com/naturechemicalbiology
Elshahawi et al. Structure and Specificity of a Permissive Bacterial C-Prenyltransferase. Nature Chemical Biology, doi: 10.1038/nchembio.2285, published online 6 February 2017
PubChem Compound 1148
Last Modified Aug 15 2023

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